
3-(2-Chloro-4-fluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorocinnamaldehyde is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamaldehyde, where the aromatic ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorocinnamaldehyde can be achieved through several methods. One common approach involves the use of 2-chloro-4-fluorotoluene as a starting material. The process typically includes the following steps:
Nitration: 2-chloro-4-fluorotoluene is nitrated to form 2-chloro-4-fluoronitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-chloro-4-fluoroaniline.
Formylation: The amine group is then converted to an aldehyde group through formylation, yielding 2-chloro-4-fluorocinnamaldehyde.
Industrial Production Methods
Industrial production of 2-chloro-4-fluorocinnamaldehyde may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-fluorocinnamic acid.
Reduction: 2-chloro-4-fluorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluorocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorocinnamaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
2-Chloro-4-fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
4-Chlorocinnamaldehyde: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorocinnamaldehyde: Similar structure but lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-4-nitrocinnamaldehyde:
These comparisons highlight the unique combination of chlorine and fluorine in 2-chloro-4-fluorocinnamaldehyde, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h1-6H/b2-1+ |
InChI Key |
QFOGQBURVXYBSQ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


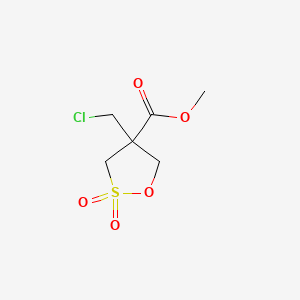
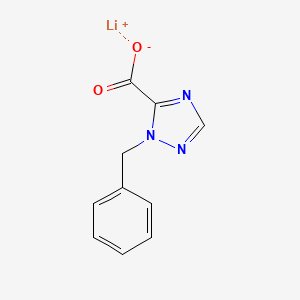

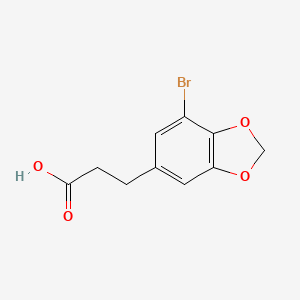
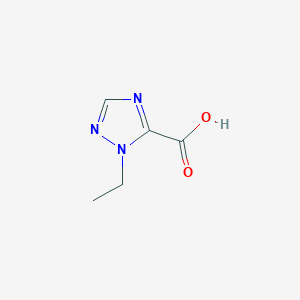
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
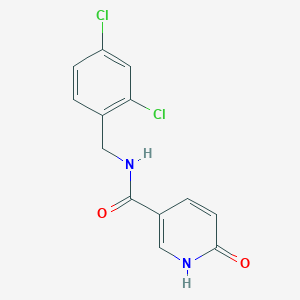
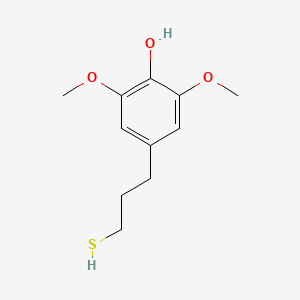
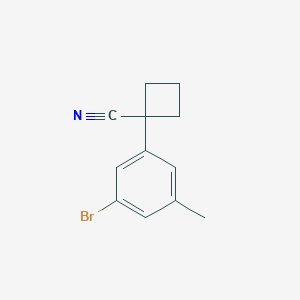

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
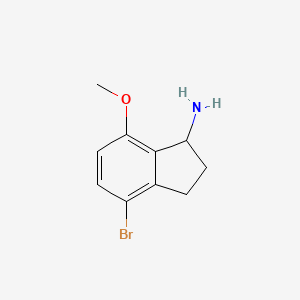
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

